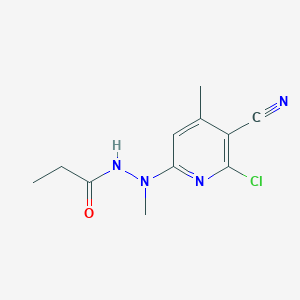![molecular formula C14H16ClN3O2 B11483216 2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B11483216.png)
2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione is a complex organic compound with a unique structure that includes a chlorophenyl group, a dimethylamino group, and a tetrahydro-pyrroloimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl ring, followed by the introduction of the dimethylamino group through nucleophilic substitution. The tetrahydro-pyrroloimidazole core can be constructed via cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in drug design and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione involves its interaction with molecular targets in biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other chlorophenyl and dimethylamino derivatives, as well as other tetrahydro-pyrroloimidazole compounds. Examples might include:
- 2-(4-chlorophenyl)-3-(methylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione
- 2-(4-bromophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione
Uniqueness
What sets 2-(4-chlorophenyl)-3-(dimethylamino)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione apart is its specific combination of functional groups and its structural framework, which may confer unique chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C14H16ClN3O2 |
|---|---|
Molekulargewicht |
293.75 g/mol |
IUPAC-Name |
2-(4-chlorophenyl)-3-(dimethylamino)-3,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,5-dione |
InChI |
InChI=1S/C14H16ClN3O2/c1-16(2)14-17(10-5-3-9(15)4-6-10)13(20)11-7-8-12(19)18(11)14/h3-6,11,14H,7-8H2,1-2H3 |
InChI-Schlüssel |
VDDGXUAUHLJMAD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1N2C(CCC2=O)C(=O)N1C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-(3,4-dimethylphenyl)-7-(furan-2-yl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11483140.png)
![3,6-Di(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11483146.png)

![1H-Pyrazole-4-carbonitrile, 1-phenyl-5-[(4-pyridinylmethyl)amino]-](/img/structure/B11483158.png)
![4-(4-pyridyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11483166.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(4-fluorophenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11483174.png)
![2-amino-7-(2,3-difluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11483180.png)
![N-[2-(4-methylquinolin-2-yl)phenyl]acetamide](/img/structure/B11483185.png)

![1,3-dimethyl-3,8-dihydroimidazo[4,5-g][1,4]benzothiazine-2,7(1H,6H)-dione](/img/structure/B11483189.png)
![4-{[1-(Adamantan-1-YL)propyl]amino}-1-oxaspiro[4.5]dec-3-EN-2-one](/img/structure/B11483191.png)
![4,6-Dimethyl-3-(1H-pyrrol-1-YL)-N'-[(E)-[3-(thiophen-3-YL)-1H-pyrazol-4-YL]methylidene]thieno[2,3-B]pyridine-2-carbohydrazide](/img/structure/B11483195.png)

![2,4-dichloro-N-{2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}benzamide](/img/structure/B11483203.png)
